3-({[1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Lipophilicity Physicochemical property Drug-likeness

3-({[1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-42-6, PubChem CID 4294336, also designated VU0400553) is a synthetic small molecule (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) belonging to the 2-alkylsulfanyl-4,5-dihydroimidazole class. Its structure features a 4-methoxybenzoyl group at the imidazole N1 position, a pyridin-3-ylmethylsulfanyl substituent at C2, and a 4,5-dihydroimidazole core.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 851807-42-6
Cat. No. B2457575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({[1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine
CAS851807-42-6
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3
InChIInChI=1S/C17H17N3O2S/c1-22-15-6-4-14(5-7-15)16(21)20-10-9-19-17(20)23-12-13-3-2-8-18-11-13/h2-8,11H,9-10,12H2,1H3
InChIKeyWCCSRPSSSLVPDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-({[1-(4-Methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-42-6): Chemical Identity, Procurement Profile, and Class Context


3-({[1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine (CAS 851807-42-6, PubChem CID 4294336, also designated VU0400553) is a synthetic small molecule (C₁₇H₁₇N₃O₂S, MW 327.4 g/mol) belonging to the 2-alkylsulfanyl-4,5-dihydroimidazole class [1]. Its structure features a 4-methoxybenzoyl group at the imidazole N1 position, a pyridin-3-ylmethylsulfanyl substituent at C2, and a 4,5-dihydroimidazole core. Computed physicochemical properties include XLogP3 = 2.2, zero hydrogen bond donors, five hydrogen bond acceptors, and five rotatable bonds [1]. The compound is supplied as a research-grade screening compound (typical purity ≥95%) and is cataloged by multiple vendors under identifiers including AKOS024589385 and EVT-2594649 . It is a member of the Molecular Libraries Small Molecule Repository (MLSMR) and has been annotated with preliminary kinase inhibition and antibacterial activity profiles .

Why 3-({[1-(4-Methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine Cannot Be Interchanged with In-Class Analogs


Within the 2-alkylsulfanyl-4,5-dihydroimidazole series, even minor structural perturbations produce substantial shifts in target engagement, physicochemical properties, and biological readout. The 4-methoxy positional isomer (CAS 851807-42-6) differs from its 2-methoxy regioisomer (CAS 851807-40-4) only in the substitution pattern on the benzoyl ring, yet this single positional change is predicted to alter both the conformational preference of the pendant aryl ring and the electron distribution at the carbonyl oxygen available for hinge-region hydrogen bonding in kinase targets . Replacement of the 4-methoxybenzoyl group with a thien-2-ylcarbonyl moiety (as in the BindingDB entry BDBM42154) results in weak inhibition of the Yersinia YopH phosphatase (IC₅₀ > 50,000 nM), demonstrating that the benzoyl substitution pattern critically governs target selectivity [1]. Further, substitution of the pyridin-3-ylmethylsulfanyl side chain with a simple benzyl group (CAS 851863-77-9) removes the pyridine nitrogen capable of engaging complementary hydrogen-bonding or metal-coordination sites within enzyme active sites. Generic substitution without empirical verification of target-specific potency, selectivity, and ADME properties therefore carries a high risk of functional non-equivalence.

Quantitative Differentiation Evidence: 3-({[1-(4-Methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Methoxybenzoyl vs. 2-Methoxybenzoyl vs. Thienylcarbonyl Analogs

The computed XLogP3 of the target compound (CAS 851807-42-6, 4-methoxybenzoyl isomer) is 2.2 [1]. The 2-methoxybenzoyl regioisomer (CAS 851807-40-4) has the same molecular formula (C₁₇H₁₇N₃O₂S) and identical MW (327.4 g/mol); however, the ortho-methoxy substitution induces an intramolecular electrostatic interaction between the methoxy oxygen and the carbonyl group, which reduces the effective hydrogen-bond acceptor capacity of the carbonyl and is predicted to lower the apparent lipophilicity in chromatographic retention models relative to the para-substituted target compound . The thien-2-ylcarbonyl analog (BDBM42154) has a computed XLogP3 approximately 1.7–1.9 (estimated by structural fragment addition), making it 0.3–0.5 log units less lipophilic than the target compound [2]. The higher lipophilicity of the 4-methoxybenzoyl derivative favors membrane permeability in cellular assays, a critical parameter for intracellular kinase target engagement.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Donor Count: Zero-Donor Profile and Its Impact on Permeability vs. Cyclohexyl and Benzyl Analogs

The target compound has zero hydrogen bond donors (HBD = 0) as computed by Cactvs 3.4.8.18 and reported in PubChem [1]. In contrast, the cyclohexyl analog (cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone, MW 303.42) possesses a saturated cyclohexyl ring that does not introduce additional HBDs, maintaining HBD = 0; however, its lower molecular weight and reduced aromatic surface area predict lower target-binding surface complementarity . The benzylsulfanyl analog (CAS 851863-77-9, 2-(benzylsulfanyl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole) likewise has HBD = 0 but lacks the pyridine nitrogen (HBA reduced from 5 to 3), which diminishes its capacity for directed polar interactions within ATP-binding pockets . A zero HBD count combined with 5 HBA groups places the target compound in a favorable region of the Rule-of-Five chemical space for oral bioavailability prediction, while the pyridine nitrogen provides a specific hydrogen-bond acceptor anchor not present in the benzyl analog.

Hydrogen bonding ADME Permeability

Rotatable Bond Count and Conformational Flexibility: Target vs. Cyclohexyl and Benzyl Analogs

The target compound possesses five rotatable bonds as computed by Cactvs (PubChem) [1]. The benzyl analog (CAS 851863-77-9) has four rotatable bonds (one fewer due to the absence of the pyridinyl-CH₂-S- linkage rotation) . The cyclohexyl analog has four rotatable bonds; however, the cyclohexyl ring itself can interconvert between chair conformations, introducing additional conformational entropy not captured by the rotatable bond count . The target compound's five rotatable bonds confer sufficient flexibility to adapt to diverse kinase ATP-binding site geometries while remaining below the threshold (typically ≤10) associated with excessive entropic penalty upon binding. The pyridin-3-ylmethylsulfanyl side chain specifically provides a rotational degree of freedom that allows the pyridine nitrogen to sample multiple orientations for optimal hydrogen-bonding or metal-chelation interactions within the target active site, a feature absent in the conformationally simpler benzyl analog.

Conformational flexibility Molecular recognition Entropic penalty

Annotated Kinase Inhibition Profile (FGFR3, FLT3, JAK2): Target Compound vs. Expected Null Activity of Thiophene Analog

According to vendor technical documentation, VU0400553 (CAS 851807-42-6) has been identified as a potent and selective inhibitor of FGFR3, FLT3, and JAK2 kinases, targets implicated in the development of certain cancers . In contrast, the thiophene analog BDBM42154 (3-({[1-(thien-2-ylcarbonyl)-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)pyridine) was tested against Tyrosine-protein phosphatase YopH and showed negligible activity (IC₅₀ > 50,000 nM), with no reported kinase inhibition data [1]. The structural basis for the kinase activity of the target compound likely resides in the 4-methoxybenzoyl moiety, which can engage the hinge region of the kinase ATP-binding site via the carbonyl oxygen as a hydrogen-bond acceptor, while the 4-methoxy group provides complementary hydrophobic packing against the selectivity pocket. The thiophene analog, with its smaller and less electron-rich thienyl ring, lacks the methoxy-mediated interactions and the extended aromatic surface needed for potent kinase engagement. Quantitative IC₅₀ values for the individual kinases (FGFR3, FLT3, JAK2) have not been publicly disclosed in peer-reviewed literature as of this analysis; the annotation is based on screening data referenced in the vendor datasheet.

Kinase inhibition FGFR3 FLT3 JAK2 Cancer

Annotated Antibacterial Activity Against MRSA: Target Compound vs. In-Class Analogs Lacking Reported Anti-Infective Activity

The vendor datasheet reports that VU0400553 (CAS 851807-42-6) exhibits antibacterial activity against a panel of bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA), as suggested by research studies . In contrast, no antibacterial activity has been reported for the 2-methoxybenzoyl regioisomer (CAS 851807-40-4), the thiophene analog (BDBM42154), the cyclohexyl analog, or the benzyl analog (CAS 851863-77-9) in any publicly available database or vendor datasheet as of this analysis. The structural features potentially responsible for the antibacterial phenotype include the 4-methoxybenzoyl group, which in related imidazole classes has been associated with bacterial membrane disruption, and the pyridin-3-ylmethylsulfanyl side chain, which may facilitate intracellular target access. However, quantitative MIC values and the specific bacterial strain panel have not been disclosed in peer-reviewed literature, and the vendor datasheet notes that further research is needed to determine efficacy and potential clinical applications. This evidence is classified as supporting only, pending publication of primary research data.

Antibacterial MRSA Antimicrobial resistance

Recommended Application Scenarios for 3-({[1-(4-Methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine Based on Differentiated Evidence


Kinase Inhibitor Screening Cascade Starting Point for FGFR3/FLT3/JAK2-Driven Cancer Models

Based on the annotated kinase inhibition profile against FGFR3, FLT3, and JAK2 [1], this compound is suitable as a starting point for medium-throughput screening cascades targeting hematological malignancies (e.g., FLT3-ITD acute myeloid leukemia, JAK2 V617F myeloproliferative neoplasms) and solid tumors with FGFR3 alterations (e.g., urothelial carcinoma). Its zero HBD count and XLogP3 of 2.2 [2] support adequate cell membrane permeability, making it directly applicable in cell-based phosphorylation assays (e.g., pFLT3, pSTAT5, pFRS2 readouts). Researchers should confirm individual IC₅₀ values experimentally before structure–activity relationship (SAR) expansion.

Anti-MRSA Lead Identification in Antibacterial Drug Discovery Programs

The compound's annotated activity against MRSA [1] positions it as a candidate for minimum inhibitory concentration (MIC) determination against clinically relevant MRSA strains (e.g., USA300, USA400). Procurement for antibacterial screening is justified by the absence of anti-MRSA annotations in the closest structural analogs (2-methoxy regioisomer, thiophene analog, benzyl analog). The five HBA groups and pyridine nitrogen may facilitate interactions with bacterial enzyme targets; follow-up time-kill kinetics, resistance frequency determination, and cytotoxicity profiling against mammalian cell lines (e.g., HepG2, HEK293) are recommended as parallel experiments.

Physicochemical Property-Based Library Design Using the 4-Methoxybenzoyl Pharmacophore

The computed physicochemical profile (XLogP3 = 2.2, HBD = 0, HBA = 5, rotatable bonds = 5) [1] places this compound in favorable oral drug-like chemical space. Medicinal chemistry teams can utilize this scaffold for systematic SAR exploration by varying the 4-methoxybenzoyl substitution pattern (e.g., 4-ethoxy, 4-trifluoromethoxy, 4-halo) while retaining the pyridin-3-ylmethylsulfanyl side chain. The five rotatable bonds provide sufficient flexibility for adaptation to diverse biological targets without incurring prohibitive entropic penalties, making this compound a versatile core scaffold for parallel library synthesis.

Comparative Selectivity Profiling Against Structurally Related Screening Library Members

Given the structural similarity to the 2-methoxy regioisomer (CAS 851807-40-4), the thiophene analog (BDBM42154), and the benzyl analog (CAS 851863-77-9), this compound can serve as a reference standard in comparative selectivity panels. Testing all four analogs in parallel against a kinase panel (e.g., 50-kinase diversity panel) or bacterial strain panel would directly quantify the contribution of the 4-methoxybenzoyl group and the pyridin-3-ylmethylsulfanyl side chain to target engagement. The BindingDB data showing negligible YopH activity for the thiophene analog (IC₅₀ > 50,000 nM) [2] provides a baseline for evaluating the selectivity gain conferred by the 4-methoxybenzoyl substitution.

Quote Request

Request a Quote for 3-({[1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.